molecular formula C13H19N B13192378 2-methyl-N-(2-methylcyclopentyl)aniline

2-methyl-N-(2-methylcyclopentyl)aniline

Cat. No.: B13192378
M. Wt: 189.30 g/mol
InChI Key: WQHZLETXXKTSED-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentylamine with 2-methylaniline under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-methylcyclopentyl)aniline exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylcyclopentyl)aniline: Similar structure but without the additional methyl group on the aniline ring.

    2-methyl-N-cyclopentylaniline: Similar structure but with a different substitution pattern on the cyclopentyl ring.

Uniqueness

2-methyl-N-(2-methylcyclopentyl)aniline is unique due to the presence of both a 2-methyl group on the aniline ring and a 2-methylcyclopentyl group on the nitrogen

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-N-(2-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h3-4,6,8,11,13-14H,5,7,9H2,1-2H3

InChI Key

WQHZLETXXKTSED-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2=CC=CC=C2C

Origin of Product

United States

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